molecular formula C7H13N3O2 B3357140 3-(2-Oxopyrrolidin-1-YL)propanehydrazide CAS No. 70821-52-2

3-(2-Oxopyrrolidin-1-YL)propanehydrazide

Cat. No.: B3357140
CAS No.: 70821-52-2
M. Wt: 171.2 g/mol
InChI Key: FILBRLGPMLUGPJ-UHFFFAOYSA-N
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Description

3-(2-Oxopyrrolidin-1-YL)propanehydrazide is a chemical compound with the molecular formula C7H13N3O2 It is known for its unique structure, which includes a pyrrolidinone ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopyrrolidin-1-YL)propanehydrazide typically involves the reaction of 2-oxopyrrolidine with propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be scaled up by using larger reaction vessels and more efficient mixing and heating systems. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopyrrolidin-1-YL)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazide derivatives.

Scientific Research Applications

3-(2-Oxopyrrolidin-1-YL)propanehydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Oxopyrrolidin-1-YL)propanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target molecules, leading to the modulation of their activity. This interaction can affect various biological processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Oxopyrrolidin-1-yl)propanoic acid
  • 3-(2-Oxopyrrolidin-1-yl)propanoic acid methyl ester
  • 3-(2-Oxopyrrolidin-1-yl)propanoic acid ethyl ester

Uniqueness

3-(2-Oxopyrrolidin-1-YL)propanehydrazide is unique due to its specific combination of a pyrrolidinone ring and a hydrazide functional group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-9-6(11)3-5-10-4-1-2-7(10)12/h1-5,8H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILBRLGPMLUGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511297
Record name 3-(2-Oxopyrrolidin-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70821-52-2
Record name 3-(2-Oxopyrrolidin-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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